4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate
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Overview
Description
4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and reagents such as p-toluidine and benzaldehyde . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques like Povarov cycloaddition and N-furoylation processes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like NF-κB, which plays a role in inflammation and cancer progression . The dimethoxyphenyl group can enhance its binding affinity to these targets, leading to its biological effects. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate include other quinazolinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and specificity. For instance:
2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: This compound has a similar dimethoxyphenyl group but differs in its overall structure and applications.
N-(tetrahydroquinolin-1-yl) furancarboxamides: These derivatives also exhibit significant biological activities and are used in various therapeutic applications.
By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound in scientific and industrial applications.
Properties
CAS No. |
74101-76-1 |
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Molecular Formula |
C27H31N3O4 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-2-methylphenyl]-2-methylquinazolin-4-one;hydrate |
InChI |
InChI=1S/C27H29N3O3.H2O/c1-18-9-10-21(17-28-14-13-20-11-12-25(32-3)26(16-20)33-4)15-24(18)30-19(2)29-23-8-6-5-7-22(23)27(30)31;/h5-12,15-16,28H,13-14,17H2,1-4H3;1H2 |
InChI Key |
UWKUKZLXHPMWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)N3C(=NC4=CC=CC=C4C3=O)C.O |
Origin of Product |
United States |
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